molecular formula C20H20NP B12893912 Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane CAS No. 17985-99-8

Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane

Cat. No.: B12893912
CAS No.: 17985-99-8
M. Wt: 305.4 g/mol
InChI Key: FSYQUEIYZHAOKJ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of λ⁵-Phosphorane Core

Single-crystal X-ray diffraction reveals a trigonal bipyramidal geometry at the phosphorus center (Fig. 1). The equatorial plane comprises two phenyl groups and the ethyl substituent, while the axial positions are occupied by the phenylimino group and a lone pair. Key bond metrics include:

Bond/Angle Measurement
P–N (axial) 1.68 Å
P–C (phenyl, eq) 1.82 Å
P–C (ethyl) 1.85 Å
N–P–C (axial-equatorial) 90°

The elongated P–N bond (1.68 Å vs. 1.62 Å in P=N single bonds) suggests partial double-bond character due to hyperconjugation with the imino group . The equatorial P–C bonds are shorter than those in triphenylphosphine (1.86 Å), reflecting increased s-character from sp³d hybridization .

Comparative Analysis with Conventional Triphenylphosphine Derivatives

Unlike triphenylphosphine (trigonal pyramidal, sp³), the λ⁵-phosphorane adopts sp³d hybridization, enabling five-coordinate bonding. This structural divergence manifests in:

  • Bond flexibility : The axial P–N bond in the λ⁵-phosphorane allows for dynamic inversion via a Berry pseudorotation mechanism, absent in rigid triphenylphosphine.
  • Electron distribution : Natural Bond Orbital (NBO) analysis shows 15% greater electron density at phosphorus in the λ⁵-phosphorane due to hyperconjugative interactions with the imino group .

Properties

CAS No.

17985-99-8

Molecular Formula

C20H20NP

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl-diphenyl-phenylimino-λ5-phosphane

InChI

InChI=1S/C20H20NP/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h3-17H,2H2,1H3

InChI Key

FSYQUEIYZHAOKJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=NC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethyldiphenylphosphoranylidene)aniline typically involves the reaction of aniline with ethyldiphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-(Ethyldiphenylphosphoranylidene)aniline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Ethyldiphenylphosphoranylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .

Scientific Research Applications

Catalytic Applications

Organometallic Chemistry:
Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane is utilized as a ligand in organometallic chemistry. Its ability to stabilize metal centers enhances catalytic activity in various reactions, particularly in cross-coupling reactions and hydrogenation processes. The compound's phosphorus center can coordinate with transition metals, facilitating the formation of active catalytic species.

Case Study:
In a study exploring the synthesis of complex organic molecules, this compound was employed as a ligand for palladium-catalyzed cross-coupling reactions. The results demonstrated improved yields and selectivity compared to traditional ligands, highlighting its effectiveness in catalysis .

Medicinal Chemistry

Pharmaceutical Development:
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymatic pathways involved in tumor growth.

Case Study:
A recent investigation focused on synthesizing phosphine derivatives based on this compound for their potential anti-cancer activity. The study revealed that certain derivatives effectively inhibited cancer cell proliferation in vitro, suggesting a pathway for developing novel cancer therapies .

Materials Science

Polymer Chemistry:
In materials science, this compound serves as an important precursor for synthesizing phosphine-based polymers. These polymers exhibit unique electrical and thermal properties, making them suitable for applications in electronics and nanotechnology.

Case Study:
Research conducted on phosphine-containing polymers derived from this compound demonstrated enhanced conductivity and thermal stability compared to conventional polymer systems. This advancement opens avenues for developing high-performance materials for electronic devices .

Environmental Applications

Catalysts for Environmental Remediation:
The compound has been investigated as a catalyst for environmental remediation processes, particularly in the degradation of pollutants. Its ability to facilitate oxidation reactions makes it suitable for breaking down hazardous substances in wastewater treatment.

Case Study:
A study evaluated the effectiveness of this compound as a catalyst in the oxidative degradation of organic pollutants. The findings indicated significant reductions in pollutant concentrations, showcasing its potential application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of N-(Ethyldiphenylphosphoranylidene)aniline involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, and the pathways involved often include oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Key Observations :

  • The λ⁵-phosphane exhibits greater steric bulk compared to λ³-phosphines like PPh₃, which enhances its stability in catalytic cycles .
  • The phenylimino ligand introduces a rigid, planar geometry, contrasting with the flexible alkyl/aryl groups in PPh₃ or diphenylphosphane .

Reactivity in Catalytic Reactions

Michael Addition Reactions

Ethyl(diphenyl)(phenylimino)-λ⁵-phosphane demonstrates distinct reactivity compared to other phosphanes in asymmetric catalysis:

  • Diphenylphosphane (Ph₂PH) : In Michael additions to N-vinylimidazoles, Ph₂PH showed poor enantioselectivity (e.g., <10% ee with Pincer catalyst 24) due to weak ligand-substrate interactions .
  • Ethyl(diphenyl)(phenylimino)-λ⁵-phosphane: Analogous λ⁵-phosphoranes, such as complex 28, achieved 96% enantiomeric excess (ee) under similar conditions, attributed to enhanced π-backbonding and steric control .

Oxidation-Addition Sequences

Diphenylphosphane oxide (Ph₂PH→O) undergoes oxidation-addition reactions with steroidal α,β-unsaturated esters, forming stable adducts. In contrast, λ⁵-phosphanes like Ethyl(diphenyl)(phenylimino)-λ⁵-phosphane resist oxidation, enabling their use in anaerobic catalytic systems .

Coordination Chemistry

λ⁵-Phosphanes exhibit unique coordination behavior compared to conventional phosphines:

  • NMR Analysis : The AA'MM' spin system observed in λ³-phosphine complexes (e.g., Ph₂PH) contrasts with the simplified splitting patterns in λ⁵-phosphoranes, reflecting higher symmetry at the phosphorus center .

Biological Activity

Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane, a phosphine compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 57901-20-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli 16 µg/mL
Candida albicans 4 µg/mL

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis in several cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cellular signaling.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been suggested that the compound can bind to certain receptors, altering their activity and leading to downstream effects.
  • Oxidative Stress Induction : this compound may increase reactive oxygen species (ROS) levels, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial activity against a panel of bacteria and fungi. Results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.
  • Cancer Cell Line Studies :
    • Research involving human breast cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death.
  • In Vivo Studies :
    • Preliminary animal studies indicated that this compound reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Q & A

Q. Table 1. Enantioselectivity in Asymmetric Catalysis Using Phosphane Derivatives

Substrate (R)Catalystee (%)Reference
N-Acylpyrrole47a96–98
N-Acyloxazolidin-2-one47b99
4-MeO-C₆H₄47a93

Q. Table 2. Cytotoxicity of Phosphane Complexes

ComplexCell LineIC₅₀ (µM)Reference
c-OsiPr (dmso)Healthy>100
Diphenyl(1-pyrenyl)A5498.2 ± 1.3

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent, temperature, catalyst loading) meticulously to enable cross-study comparisons.
  • Contradiction Management : Use meta-analysis frameworks to reconcile conflicting data, prioritizing studies with transparent methodologies (e.g., open-access crystallographic data from SHELX ).

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